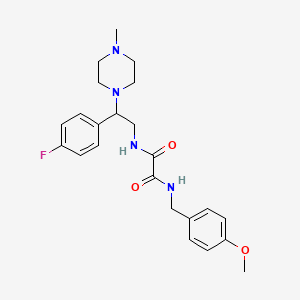

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl group, a methylpiperazine moiety, and a 4-methoxybenzyl substituent linked via an oxalamide bridge. The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the fluorophenyl moiety could influence binding affinity through electronic effects .

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)21(18-5-7-19(24)8-6-18)16-26-23(30)22(29)25-15-17-3-9-20(31-2)10-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJBSUZZFNYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, with the CAS number 903256-11-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 322.38 g/mol. The structure features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of fluorine and methoxy groups enhances its activity and metabolic stability.

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of GABA-A receptors. This mechanism is crucial for developing treatments for various neurological disorders, as modulation of these receptors can influence anxiety, depression, and other mood disorders .

2. Pharmacological Effects

Studies have shown that this compound exhibits significant activity against certain targets:

- GABA-A Receptor Modulation : It has been noted to enhance the activity of the GABA-A receptor subpopulation, particularly in the basal ganglia, which may contribute to its anxiolytic effects .

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease contexts.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- A study on 1H-benzo[d]imidazole derivatives showed that fluorinated compounds like those derived from piperazine exhibit improved metabolic stability and reduced hepatotoxicity compared to traditional drugs like alpidem . This finding suggests that modifications similar to those in this compound could lead to safer therapeutic options.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Target | Mechanism | Activity Level |

|---|---|---|---|

| Alpidem | GABA-A | PAM | High |

| N1-(Compound) | GABA-A | PAM | Moderate |

| 1H-Benzo[d]imidazole | GABA-A | PAM | High |

Metabolic Stability

The metabolic stability of this compound was assessed using human liver microsomes (HLMs). The results indicated that the compound maintains a higher percentage of the parent compound compared to other tested drugs, suggesting favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique combination of a 4-fluorophenyl , 4-methylpiperazine , and 4-methoxybenzyl groups distinguishes it from other oxalamides in the evidence. Key comparisons include:

- Fluorophenyl vs. Bromophenyl/Chlorophenyl (): Fluorine’s electronegativity may enhance binding interactions compared to bulkier halogens (e.g., bromine in Compound 19). This could improve target selectivity or metabolic stability .

- Methylpiperazine vs. Dioxoisoindolinyl (GMC-4): The methylpiperazine group likely increases solubility and basicity, facilitating interactions with acidic residues in biological targets compared to the rigid, lipophilic isoindoline moiety in GMC-4 .

- 4-Methoxybenzyl vs.

Key Research Findings and Data

Functional Group Contributions

- 4-Fluorophenyl: Enhances metabolic stability and binding via hydrophobic/electronic effects, as seen in fluorinated pharmaceuticals .

- 4-Methylpiperazine: Improves solubility and may interact with serotonin or dopamine receptors, similar to piperazine-containing drugs (e.g., aripiprazole) .

Hypothetical Advantages Over Analogs

- Compared to S336 (flavor compound), the target’s piperazine and fluorophenyl groups may shift activity toward CNS targets.

- Compared to CYP-inhibiting S5456, structural differences may reduce metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.